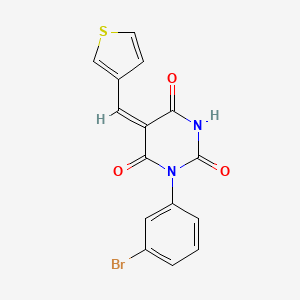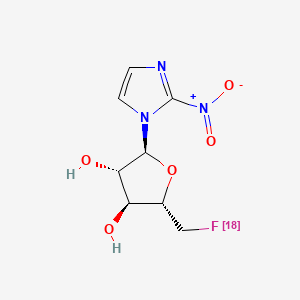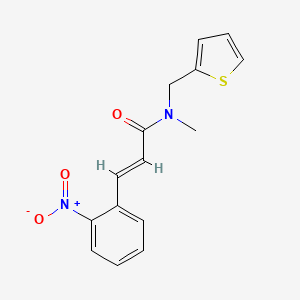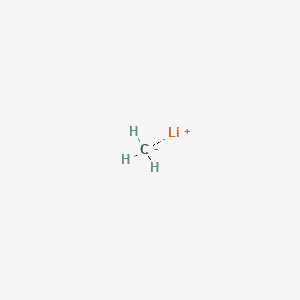
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine is a member of quinazolines.
科学的研究の応用
Antimalarial Activity
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine and its derivatives have been studied for their antimalarial properties. A notable compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibits high antimalarial activity, positioning it as a promising drug lead in the fight against malaria (Mizukawa et al., 2021).
Antiproliferative Activity
AG-1478, a closely related compound (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), shows significant antiproliferative activity both in vitro and in vivo. This compound has garnered attention for its potential in biopharmaceutical applications due to its broad spectrum of activities (Khattab et al., 2016).
CCR4 Antagonism
Compounds structurally similar to N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine have been investigated for their potential as CC chemokine receptor-4 (CCR4) antagonists. These compounds, including N-cycloheptyl-6,7-dimethoxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazolin-4-amine, exhibit significant potency and have demonstrated anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2008; Yokoyama et al., 2009).
Antiviral Properties
A novel scaffold related to this chemical structure, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), was discovered to bind specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses (Lee et al., 2014).
Inhibition of Nitric Oxide Synthase
Derivatives of 1,2-dihydro-4-quinazolinamines, closely related to the target compound, have been found to be potent and highly selective inhibitors of inducible nitric oxide synthase (i-NOS). These compounds have shown efficacy in both acute and chronic animal models of inflammatory disease (Tinker et al., 2003).
Antibacterial Properties
A series of N2,N4-disubstituted quinazoline-2,4-diamines, similar in structure to the target compound, have shown promise as antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus. These compounds exhibit minimum inhibitory concentrations in the low micromolar range and have demonstrated in vivo effectiveness (Van Horn et al., 2014).
Optoelectronic Applications
Quinazolines, including derivatives of N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine, have been researched for their applications in optoelectronic materials. These compounds are valuable in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
特性
製品名 |
N-(2,4-dimethoxyphenyl)-2-(1-pyrrolidinyl)-4-quinazolinamine |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-25-14-9-10-17(18(13-14)26-2)21-19-15-7-3-4-8-16(15)22-20(23-19)24-11-5-6-12-24/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,21,22,23) |
InChIキー |
ZIDQHHIURCUZOD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Fluoro-4-methoxyphenyl)methoxy]benzamide](/img/structure/B1224442.png)
![4-Cyclopropyl-2-[[2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-1-oxoethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224443.png)
![5-[[[5-(2-Chlorophenyl)-2-(trifluoromethyl)-3-furanyl]-oxomethyl]amino]-2-(4-morpholinyl)benzoic acid methyl ester](/img/structure/B1224448.png)

![[3-[(2-Chlorophenoxy)methyl]phenyl]-(2,6-dimethyl-4-morpholinyl)methanone](/img/structure/B1224451.png)
![N-[3-(2-furanyl)-3-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B1224452.png)

![1-Adamantanecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224455.png)
![2-[(1-Oxido-2-pyridin-1-iumyl)thio]-1-(4-phenylphenyl)ethanone](/img/structure/B1224457.png)

![2-[[[2-[(5-methoxycarbonyl-2-furanyl)methoxy]-2-oxoethyl]thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1224461.png)

![1-Methyl-2-[3-(1-methyl-1,2-dihydroquinolin-2-yliden)prop-1-enyl]quinolinium iodide](/img/structure/B1224465.png)